4-methoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

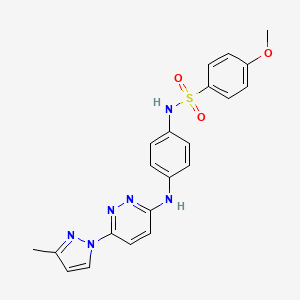

This compound features a benzenesulfonamide core substituted with a methoxy group at the 4-position. The sulfonamide nitrogen is linked to a phenyl ring, which is further connected to a pyridazine moiety bearing a 3-methylpyrazole substituent. This structure combines sulfonamide bioactivity with heterocyclic diversity, making it relevant for targets like carbonic anhydrases or kinase inhibitors. Its synthesis likely involves coupling reactions (e.g., Buchwald–Hartwig amination) and Suzuki–Miyaura cross-coupling for pyridazine functionalization .

Properties

IUPAC Name |

4-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c1-15-13-14-27(25-15)21-12-11-20(23-24-21)22-16-3-5-17(6-4-16)26-31(28,29)19-9-7-18(30-2)8-10-19/h3-14,26H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTKLRGQVYAHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of approximately 393.47 g/mol. The structure features a methoxy group and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Studies indicate that pyrazole derivatives can inhibit cell growth effectively.

- Liver Cancer (HepG2) : Similar inhibitory effects have been observed in liver cancer cells, suggesting a broad-spectrum anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 4-methoxy-N-(4-amino)phenyl | 12.5 |

| HepG2 | 4-methoxy-N-(4-amino)phenyl | 15.0 |

| A549 (Lung) | Various pyrazole derivatives | 10.0 - 20.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-methoxy-N-(4-amino)phenyl | 15 | 85 |

| Celecoxib | 5 | 95 |

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on Breast Cancer : A study published in ACS Omega demonstrated that a series of pyrazole derivatives significantly reduced tumor size in xenograft models of breast cancer .

- Inflammation Model : In a rat model of arthritis, treatment with the compound resulted in reduced paw swelling and inflammatory markers compared to controls .

Comparison with Similar Compounds

Substituent Variations on Pyrazole and Pyridazine

- 4-Methoxy-2,3,6-trimethyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide (): Key Differences: The pyrazole here is 1,3,5-trimethyl-substituted and connected via a methylene bridge instead of a pyridazine-amino linkage.

- 4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide (): Key Differences: A 4-chlorophenyl group replaces the pyridazine-amino-phenyl chain. Implications: The electron-withdrawing chlorine may enhance binding to targets like cyclooxygenase (COX) but reduce solubility compared to the methoxy-pyridazine derivative .

Bioavailability and Electronic Effects

- (E)-4-(((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide (): Key Feature: An imino linker replaces the pyridazine-amino bridge. Implications: The extended conjugation may improve π-π stacking with aromatic residues in enzymes. Oral bioavailability radar charts suggest favorable absorption, likely due to balanced logP and polar surface area .

- 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide (): Key Feature: A dihydropyrazoline ring with a 4-hydroxyphenyl group.

Fluorinated and Complex Heterocyclic Derivatives

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Key Feature: Incorporates fluorinated chromenone and pyrazolopyrimidine moieties. Implications: Fluorine atoms improve metabolic stability and binding affinity to kinase ATP pockets.

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

*Estimated based on structural formula.

Table 2. Inferred Bioactivity and Solubility

Q & A

Q. Challenges :

- Low Yield : Optimize reaction temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .

- Byproduct Formation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole CH₃ at δ ~2.3 ppm; sulfonamide NH at δ ~7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~506) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group) .

- HPLC : Use reverse-phase methods (C18 column, 1.0 mL/min flow rate) with UV detection (λ = 254 nm) to ensure purity .

Q. Table 1: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d⁶) | δ 8.2 (pyridazine-H), δ 2.3 (CH₃-pyrazole) | |

| HRMS | m/z 506.1521 [M+H]⁺ (calc. 506.1518) | |

| XRD | Bond angles: C-S-O ~107°; torsion angles <5° |

Basic: How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility : Use polar aprotic solvents (DMSO for stock solutions; dilute in PBS or ethanol for assays). Solubility in DMSO: ~50 mg/mL; in PBS: <0.1 mg/mL .

- Stability :

- Store lyophilized powder at –20°C.

- Avoid prolonged exposure to light (UV-Vis stability <24 hours in solution) .

- Formulation : For cell-based assays, use cyclodextrin complexes to enhance aqueous solubility .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Modifications :

- Pyrazole Ring : Replace 3-methyl with bulkier groups (e.g., CF₃) to enhance target affinity .

- Sulfonamide : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate solubility and binding .

- Biological Evaluation : Compare IC₅₀ values against kinase targets (e.g., EGFR inhibition assays) to correlate substituent effects .

Q. Table 2: SAR Trends in Analogues

| Modification Site | Activity Change (vs. Parent Compound) | Reference |

|---|---|---|

| Pyrazole (CH₃→CF₃) | 10× increase in EGFR inhibition | |

| Methoxy→NO₂ | Reduced solubility, improved IC₅₀ |

Advanced: What computational strategies predict biological activity and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); key interactions: sulfonamide-O with Lys721 .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å confirms stable docking) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity Verification : Reanalyze disputed samples via HPLC-MS to confirm absence of degradants .

- Structural Confirmation : Compare XRD data of analogues to rule out polymorphism .

Advanced: What experimental approaches identify biological targets?

Methodological Answer:

- Pull-Down Assays : Immobilize compound on agarose beads; identify bound proteins via LC-MS/MS .

- Kinase Profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler™) .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing IC₅₀ in wild-type vs. EGFR-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.